Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate
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Overview
Description
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate, also known as Triclopyr, is an organic compound belonging to the pyridine group. It is widely used as a systemic foliar herbicide and fungicide. The compound is particularly effective in controlling broadleaf weeds while leaving grasses and conifers unaffected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the reaction of 3,5,6-trichloropyridin-2-ol with isopropyl chloroacetate under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal agent.
Industry: It is widely used in agriculture for weed control and in forestry for brush management.
Mechanism of Action
The mechanism of action of Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate involves the inhibition of specific enzymes in plants. The compound mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Dicamba: A herbicide that also mimics auxin activity in plants.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate.
Uniqueness
This compound is unique due to its high selectivity for broadleaf weeds and its minimal impact on grasses and conifers. This selectivity makes it particularly valuable in agricultural and forestry applications .
Properties
CAS No. |
113485-19-1 |
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Molecular Formula |
C10H10Cl3NO3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
propan-2-yl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H10Cl3NO3/c1-5(2)17-8(15)4-16-10-7(12)3-6(11)9(13)14-10/h3,5H,4H2,1-2H3 |
InChI Key |
YYDIWNJRCPIVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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